CYN 154806

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

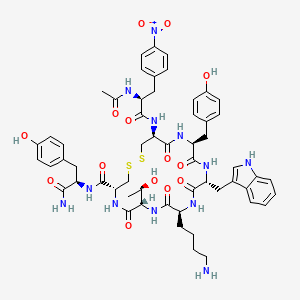

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTVTSXTFYXNSG-HDNDNHAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H68N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CYN 154806

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYN 154806 is a potent and highly selective synthetic cyclic octapeptide that acts as an antagonist of the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information presented is supported by quantitative data from key experimental studies, for which detailed methodologies are provided. Visual diagrams are included to illustrate the core signaling cascades and experimental workflows.

Core Mechanism of Action: Selective sst2 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism at the sst2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] By binding to the sst2 receptor with high affinity, this compound effectively blocks the binding of the endogenous ligand, somatostatin (SRIF), and other sst2 agonists. This blockade prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways.

It is important to note that while this compound is predominantly characterized as an antagonist, some studies have shown that certain forms of the compound (specifically the L-Tyr8 isoform) may exhibit partial or full agonism in specific functional assays, such as the inhibition of forskolin-stimulated cAMP accumulation.[3] However, in assays measuring more proximal receptor activation events like GTPγS binding, it behaves as a silent antagonist.[3] The D-Tyr8 form of this compound generally displays lower intrinsic activity and greater selectivity for the sst2 receptor.[3]

Quantitative Data: Binding Affinity and Functional Potency

The selectivity of this compound for the human sst2 receptor has been quantified in numerous studies using radioligand binding and functional assays. The data consistently demonstrate a significantly higher affinity for sst2 compared to other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).

| Parameter | Receptor Subtype | Value | Reference |

| pIC50 | Human sst1 | 5.41 | [1][2] |

| Human sst2 | 8.58 | [1][2] | |

| Human sst3 | 6.07 | [1][2] | |

| Human sst4 | 5.76 | [1][2] | |

| Human sst5 | 6.48 | [1][2] | |

| pKD | Human sst2 | 8.14 - 8.89 | [3] |

| pKB (GTPγS Binding) | Human sst2 | 7.81 | [1] |

| Rat sst2(a) | 7.68 | [1] | |

| Rat sst2(b) | 7.96 | [1] | |

| pKB (Extracellular Acidification) | Human sst2 | 7.92 | [1][4] |

Downstream Signaling Pathways Modulated by this compound

Activation of the sst2 receptor by an agonist initiates a cascade of intracellular events. By blocking this activation, this compound prevents these downstream effects. The primary signaling pathway affected is the inhibition of adenylyl cyclase via an inhibitory G-protein (Gαi).

Beyond the canonical adenylyl cyclase pathway, sst2 receptor activation can also lead to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[5][6] These PTPs can dephosphorylate various signaling molecules, including those involved in cell growth and proliferation pathways like the MAP kinase cascade. By blocking the sst2 receptor, this compound also prevents the activation of these PTP-mediated pathways.

Experimental Protocols

The characterization of this compound has relied on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the sst2 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human sst2 receptor are cultured to confluency.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled sst2 agonist, such as [125I]-[Tyr11]-SRIF.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sst2 agonist.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

-

[35S]-GTPγS Binding Assay

This functional assay measures the extent of G-protein activation upon receptor stimulation.

Methodology:

-

Membrane Preparation:

-

Cell membranes from sst2-expressing cells are prepared as described for the radioligand binding assay.

-

-

Assay Procedure:

-

Membranes are incubated in a buffer containing [35S]-GTPγS, a non-hydrolyzable analog of GTP.

-

To measure the antagonist effect of this compound, the membranes are pre-incubated with various concentrations of the compound.

-

An sst2 agonist (e.g., SRIF) is then added to stimulate G-protein activation.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific time.

-

-

Separation and Detection:

-

The reaction is stopped by rapid filtration, and the amount of [35S]-GTPγS bound to the G-proteins on the membranes is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-stimulated [35S]-GTPγS binding is used to determine its antagonist potency (pKB).

-

cAMP Accumulation Assay

This assay assesses the functional consequence of sst2 receptor activation on its primary downstream effector, adenylyl cyclase.

Methodology:

-

Cell Culture:

-

Whole sst2-expressing cells (e.g., CHO-K1) are used for this assay.

-

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then incubated with varying concentrations of this compound.

-

An sst2 agonist (e.g., SRIF) is added in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable decrease in cAMP levels.

-

The incubation is carried out for a defined period at 37°C.

-

-

Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a variety of methods, such as a competitive immunoassay with a labeled cAMP tracer (e.g., HTRF or ELISA-based kits).

-

-

Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the somatostatin receptor subtype 2. Its mechanism of action involves the direct blockade of the sst2 receptor, thereby inhibiting the downstream signaling cascades initiated by endogenous somatostatin. The high selectivity of this compound for the sst2 receptor makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor subtype and a potential lead compound for the development of therapeutic agents targeting sst2-mediated processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 3. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the somatostatin receptor sst2 on growth factor signal cascades in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

CYN 154806: A Comprehensive Technical Guide to a Selective sst2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYN 154806 is a potent and selective synthetic cyclic octapeptide antagonist of the somatostatin receptor subtype 2 (sst2). This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and pharmacological profile. Detailed summaries of its binding affinities and functional activities are presented, alongside methodologies for key experimental procedures. Furthermore, this guide visualizes the intricate sst2 receptor signaling pathway and a representative experimental workflow for antagonist characterization, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Somatostatin, a naturally occurring cyclic peptide hormone, exerts a wide range of physiological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated sst1 through sst5. The sst2 receptor subtype is of particular interest due to its significant role in regulating the secretion of various hormones, including growth hormone and insulin, and its involvement in neurotransmission and cell proliferation. Consequently, selective antagonists for the sst2 receptor, such as this compound, are invaluable tools for elucidating the physiological functions of this receptor and hold therapeutic potential for various pathologies.

This compound has been extensively characterized as a high-affinity and selective antagonist for the sst2 receptor. However, it is crucial to note that under certain experimental conditions, it can exhibit partial agonist activity, a factor that researchers must consider in the interpretation of their results.

Chemical and Physical Properties

This compound is a synthetic cyclic octapeptide with the following key properties:

| Property | Value |

| Chemical Name | Ac-4-nitro-Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2 |

| Molecular Formula | C56H68N12O14S2 |

| Molecular Weight | 1197.35 g/mol [1] |

| CAS Number | 183658-72-2[1][2][3] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (up to 1 mg/ml)[1] |

Pharmacological Profile

Binding Affinity

This compound displays a high affinity and selectivity for the human sst2 receptor over other somatostatin receptor subtypes. The binding affinities, expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized in the table below. A higher pIC50 value indicates a greater binding affinity.

| Receptor Subtype | pIC50 | Reference |

| Human sst2 | 8.58 | [4][5][6] |

| Human sst1 | 5.41 | [4][5][6] |

| Human sst3 | 6.07 | [4][5][6] |

| Human sst4 | 5.76 | [4][5][6] |

| Human sst5 | 6.48 | [4][5][6] |

Functional Activity

This compound acts as a competitive antagonist at the sst2 receptor, effectively blocking the actions of somatostatin and other sst2 agonists. Its antagonist properties have been demonstrated in various functional assays.

| Assay | Effect of this compound | pKB / pA2 |

| SRIF-induced Extracellular Acidification | Inhibition | 7.92 |

| SRIF-induced [35S]GTPγS Binding | Blockade | 7.81 |

It is important to recognize that in some cellular systems, this compound can display partial agonist activity, for instance, by causing a modest stimulation of GTPγS binding in the absence of an agonist.

Mechanism of Action

The sst2 receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist like somatostatin, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. This initiates a cascade of intracellular signaling events. This compound exerts its antagonist effect by binding to the sst2 receptor and preventing this agonist-induced conformational change, thereby inhibiting downstream signaling.

sst2 Receptor Signaling Pathway

Caption: sst2 Receptor Signaling Cascade.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the interaction of this compound with the sst2 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the sst2 receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for the sst2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells)

-

Radiolabeled sst2 receptor agonist or antagonist (e.g., [125I]-Somatostatin)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to block agonist-induced G protein activation.

Objective: To determine the potency of this compound as an antagonist of sst2 receptor-mediated G protein activation.

Materials:

-

Cell membranes expressing the sst2 receptor

-

[35S]GTPγS (a non-hydrolyzable GTP analog)

-

sst2 receptor agonist (e.g., Somatostatin)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP, pH 7.4)

-

Scintillation proximity assay (SPA) beads or filtration apparatus

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Incubation: Add the sst2 agonist and [35S]GTPγS to initiate the reaction.

-

Incubate at 30°C for 60 minutes to allow for [35S]GTPγS binding to activated G proteins.

-

Termination and Detection:

-

SPA method: Add SPA beads and measure the signal using a suitable microplate reader.

-

Filtration method: Terminate the reaction by rapid filtration through glass fiber filters, wash, and measure radioactivity as in the radioligand binding assay.

-

-

Data Analysis: Plot the stimulation of [35S]GTPγS binding against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the antagonist's potency (pA2 or pKB) from the rightward shift of the agonist dose-response curve.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for sst2 Antagonist Evaluation.

In Vivo Applications

This compound has been utilized in various in vivo studies to investigate the physiological roles of the sst2 receptor. For example, it has been shown to antagonize the inhibitory effects of somatostatin on growth hormone and insulin secretion.

Example In Vivo Study: Effect on Growth Hormone Secretion in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are anesthetized and a baseline blood sample is collected.

-

This compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

After a pre-determined time, a growth hormone-releasing hormone (GHRH) challenge is administered to stimulate GH secretion.

-

Serial blood samples are collected at various time points post-GHRH administration.

-

Plasma growth hormone levels are measured using a specific radioimmunoassay (RIA) or ELISA.

-

-

Expected Outcome: this compound is expected to block the inhibitory effect of endogenous somatostatin, leading to an enhanced GHRH-stimulated GH release compared to control animals.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the sst2 receptor. Its high affinity and selectivity, coupled with its demonstrated in vitro and in vivo activity, make it an indispensable compound for researchers investigating the multifaceted roles of somatostatin signaling. This technical guide provides a comprehensive overview of its properties and the methodologies for its characterization, serving as a valuable resource for the scientific community. When using this compound, it is imperative to be mindful of its potential for partial agonism in certain contexts to ensure accurate experimental interpretation.

References

- 1. rndsystems.com [rndsystems.com]

- 2. adooq.com [adooq.com]

- 3. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]

- 4. This compound|CAS 183658-72-2|DC Chemicals [dcchemicals.com]

- 5. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to CYN 154806: A Potent and Selective Somatostatin Receptor 2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYN 154806 is a synthetic cyclic octapeptide that has emerged as a critical tool in the study of somatostatin receptor subtype 2 (sst2). Its high potency and selectivity as an antagonist for the sst2 receptor have made it an invaluable molecular probe for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to support researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

This compound is a structurally complex cyclic peptide. Its specific amino acid sequence and modifications are crucial for its high-affinity binding to the sst2 receptor.

Chemical Structure: The sequence of this compound is Ac-(4-nitro)Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2, with a disulfide bridge between the two cysteine residues.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₅₆H₆₈N₁₂O₁₄S₂ |

| Molecular Weight | 1197.35 g/mol |

| CAS Number | 183658-72-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and DMSO |

| Purity | Typically >95% (as determined by HPLC) |

| Storage | Store at -20°C for long-term stability. |

Pharmacological Properties

This compound is a potent and selective competitive antagonist of the somatostatin sst2 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity:

The binding affinity of this compound for various human somatostatin receptor subtypes is summarized below. The pIC₅₀ value represents the negative logarithm of the concentration of the antagonist that inhibits 50% of the specific binding of a radioligand.

| Receptor Subtype | pIC₅₀ |

| sst1 | 5.41 |

| sst2 | 8.58 |

| sst3 | 6.07 |

| sst4 | 5.76 |

| sst5 | 6.48 |

As the data indicates, this compound exhibits significantly higher affinity for the sst2 receptor compared to other subtypes, demonstrating its selectivity.

Functional Antagonism:

The antagonist activity of this compound has been confirmed in functional assays that measure the downstream signaling events following receptor activation. The pKₑ value represents the negative logarithm of the equilibrium dissociation constant of the antagonist.

| Assay | Cell Line | Receptor | pKₑ |

| Inhibition of SRIF-induced Extracellular Acidification | CHO-K1 | Human sst2 | 7.92 |

| Inhibition of SRIF-induced [³⁵S]GTPγS Binding | CHO-K1 | Human sst2 | 7.81 |

| Inhibition of SRIF-induced [³⁵S]GTPγS Binding | CHO-K1 | Rat sst2(a) | 7.68 |

| Inhibition of SRIF-induced [³⁵S]GTPγS Binding | CHO-K1 | Rat sst2(b) | 7.96 |

These results confirm that this compound effectively blocks the functional response mediated by the sst2 receptor upon stimulation by its natural ligand, somatostatin (SRIF).

Signaling Pathways

The sst2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by somatostatin, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.

CYN 154806: A Comprehensive Technical Guide to a Pioneering SSTR2 Antagonist

Abstract

CYN 154806 is a potent and selective somatostatin receptor subtype 2 (SSTR2) antagonist that has played a important role in the study of somatostatin signaling. As a cyclic octapeptide, its discovery was a key step in the development of tools to probe the physiological functions of the SSTR2 receptor. This document provides a detailed overview of the discovery, history, and pharmacological profile of this compound. It includes a compilation of its binding affinity and functional data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this seminal SSTR2 antagonist.

Discovery and History

This compound was one of the first potent and selective peptide antagonists developed for the SSTR2 receptor. Its discovery was reported by Bass and colleagues in 1996 in a paper detailing the identification and characterization of novel somatostatin antagonists. This work was a significant advancement, as previously available somatostatin analogs were primarily agonists. The development of a selective antagonist allowed for the specific blockade of SSTR2-mediated effects, enabling a more precise dissection of the receptor's role in various physiological processes.

Subsequent characterization by Feniuk and colleagues in 2000 further solidified the pharmacological profile of this compound, demonstrating its high affinity and selectivity for the SSTR2 receptor in a variety of functional assays.[1] These seminal studies established this compound as a valuable research tool for investigating the therapeutic potential of SSTR2 antagonism.

Chemical Properties

This compound is a cyclic octapeptide with the following sequence: Ac-4-NO2-Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2.[2]

| Property | Value |

| Molecular Formula | C56H68N12O14S2 |

| Molecular Weight | 1197.35 g/mol [3] |

| Structure | Cyclic octapeptide[4][5] |

| Purity | ≥95%[3] |

| Solubility | Soluble to 1 mg/ml in water[3] |

| Storage | Store at -20°C[3] |

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the SSTR2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, somatostatin (SRIF), and other SSTR2 agonists. The SSTR2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this activation, this compound prevents the downstream signaling cascade initiated by SSTR2 agonists.

Pharmacological Data

The binding affinity and functional antagonism of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes

| Receptor Subtype | pIC50 | Reference |

| sst1 | 5.41 | [3][4][5][6] |

| sst2 | 8.58 | [3][4][5][6] |

| sst3 | 6.07 | [3][4][5][6] |

| sst4 | 5.76 | [3][4][5][6] |

| sst5 | 6.48 | [3][4][5][6] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Cell Line/Tissue | Receptor | pKB | Reference |

| SRIF-induced increases in extracellular acidification (EAR) | CHO-K1 cells | Human sst2 | 7.92 | [1][4] |

| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes | Human sst2 | 7.81 | [1][4] |

| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes | Rat sst2(a) | 7.68 | [1][4] |

| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes | Rat sst2(b) | 7.96 | [1][4] |

| SRIF-induced inhibition of neurogenic contractions | Rat vas deferens | Endogenous | 7.79 | [1] |

| SRIF-induced inhibition of neurogenic contractions | Guinea-pig ileum | Endogenous | 7.49 | [1] |

It is important to note that some studies have suggested that this compound may exhibit partial agonist activity under certain experimental conditions, particularly at the inhibition of forskolin-stimulated cAMP accumulation.[2] The D-Tyr form of the molecule is reported to have lower intrinsic activity and greater selectivity for the SSTR2 receptor.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is a generalized procedure based on the methods described in the initial characterization of this compound.

Objective: To determine the binding affinity (pIC50) of this compound for somatostatin receptor subtypes.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human recombinant sst1, sst2, sst3, sst4, or sst5 receptors.

-

Radioligand: [125I]-[Tyr11]-SRIF.

-

This compound.

-

Binding buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 200 mg/L bacitracin, 10 mg/L aprotinin, and 10 mg/L leupeptin.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution, and 50 µL of the radioligand solution (final concentration ~0.1 nM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).

-

Incubate the plate at 25°C for 30 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled somatostatin.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to pIC50 (-log(IC50)).

[35S]-GTPγS Binding Assay

This protocol is a generalized procedure to measure the functional antagonist activity of this compound.

Objective: To determine the ability of this compound to block agonist-induced G-protein activation.

Materials:

-

Cell membranes from CHO-K1 cells expressing the sst2 receptor.

-

[35S]-GTPγS.

-

Somatostatin (SRIF) as the agonist.

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP.

-

Scintillation fluid and counter.

Procedure:

-

Prepare various concentrations of this compound.

-

Pre-incubate the cell membranes (10-20 µg of protein) with the desired concentration of this compound for 15 minutes at 30°C in the assay buffer.

-

Add a fixed concentration of SRIF (e.g., the EC50 concentration for stimulating [35S]-GTPγS binding).

-

Initiate the binding reaction by adding [35S]-GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Basal binding is determined in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Calculate the pKB value, a measure of the antagonist's potency.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway of the SSTR2 receptor and the antagonistic action of this compound.

Caption: SSTR2 signaling pathway and the inhibitory effect of this compound.

Experimental Workflows

The following diagram outlines the workflow for determining the antagonist properties of this compound.

Caption: Workflow for the pharmacological characterization of this compound.

References

- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Somatostatin Receptor Antagonists for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

CYN 154806: A Comprehensive Technical Guide to its Somatostatin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYN 154806, a synthetic cyclic octapeptide, has emerged as a critical pharmacological tool for studying the physiological and pathological roles of somatostatin receptors (SSTRs). Its high affinity and selectivity, particularly for the sst2 subtype, have made it an invaluable antagonist in various research contexts. This technical guide provides an in-depth analysis of the binding affinity of this compound for the five human somatostatin receptor subtypes (sst1-sst5), complete with detailed experimental protocols and visual representations of associated signaling pathways and workflows.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for human recombinant somatostatin receptors is most potent and selective for the sst2 subtype.[1][2][3][4][5][6] The compound demonstrates significantly lower affinity for sst1, sst3, sst4, and sst5 receptors.[1][2][3][4][5][6] The binding profile of this compound is summarized in the table below, with data compiled from radioligand binding studies. It is important to note that while primarily characterized as an antagonist, this compound has demonstrated partial agonist activity in certain functional assays, such as cAMP accumulation.[7]

| Receptor Subtype | pIC50 | pKD | Reference |

| sst1 | 5.41 | - | [1][2][3] |

| sst2 | 8.58 | 8.14 - 8.89 | [1][2][3][7][8] |

| sst3 | 6.07 | - | [1][2][3] |

| sst4 | 5.76 | - | [1][2][3] |

| sst5 | 6.48 | High Affinity* | [1][2][3][7] |

*High affinity for sst5 receptors was noted, particularly for the L-Tyr8 isoform of this compound, with an affinity that can be higher than for sst2 in certain assay conditions.[7]

Experimental Protocols

The characterization of this compound binding affinity and functional activity relies on a suite of well-established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay for Somatostatin Receptors

This assay is fundamental for determining the binding affinity (IC50, Ki, pIC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Workflow:

Methodology:

-

Membrane Preparation:

-

Cells (e.g., CHO-K1) stably expressing one of the human somatostatin receptor subtypes (sst1-sst5) are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

-

-

Incubation:

-

In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [125I]-[Tyr11]-SRIF) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., somatostatin).

-

The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration:

-

The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Scintillation Counting:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is then quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The pIC50 is calculated as the negative logarithm of the IC50. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the somatostatin receptors. It is used to differentiate between agonist and antagonist activity. This compound has been shown to act as an antagonist in this assay for the sst2 receptor.[1]

Workflow:

Methodology:

-

Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from cells expressing the somatostatin receptor of interest.

-

-

Incubation:

-

The membranes are incubated in an assay buffer containing [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and MgCl2.

-

To measure antagonist activity, the membranes are incubated with a known somatostatin receptor agonist (e.g., SRIF) in the presence of varying concentrations of this compound.

-

Basal binding is measured in the absence of any agonist.

-

-

Filtration and Scintillation Counting:

-

The procedure is identical to the radioligand binding assay, where the mixture is filtered, washed, and the bound [35S]GTPγS is quantified.

-

-

Data Analysis:

-

An increase in [35S]GTPγS binding upon addition of an agonist indicates receptor activation.

-

The ability of this compound to inhibit this agonist-induced increase in [35S]GTPγS binding confirms its antagonist activity. The pKB (antagonist dissociation constant) can be calculated from this data.

-

Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

This compound is a potent and selective antagonist of the somatostatin sst2 receptor, with well-characterized binding affinities across all five receptor subtypes. Its utility in dissecting the roles of sst2 in various physiological and disease states is well-established. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent. Careful consideration of its partial agonist activity in certain contexts is crucial for the accurate interpretation of experimental results.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revvity.com [revvity.com]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Whole-cell radioligand saturation binding [protocols.io]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Stereoisomeric Activity of CYN 154806

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYN 154806 is a synthetic cyclic octapeptide that has been investigated for its properties as a somatostatin receptor antagonist, with a particular focus on the sst2 subtype. As with many complex synthetic molecules, the stereochemistry of its constituent amino acids can significantly influence its biological activity. This technical guide provides an in-depth analysis of the D- and L-isomers of this compound, specifically focusing on the stereocenter at the Tyrosine-8 position (Tyr8). The differential activity of these isomers is critical for understanding their pharmacological profiles and for the rational design of selective somatostatin receptor modulators.

This document summarizes the available quantitative data, details the experimental protocols used for characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data comparing the binding affinities and functional activities of the D-Tyr8 and L-Tyr8 isomers of this compound at various somatostatin receptor subtypes.

Table 1: Radioligand Binding Affinities of this compound Isomers [1]

| Isomer | Receptor Subtype | Radioligand | pKD |

| D-Tyr8 | sst2 | [125I]LTT-SRIF-28 | 8.89 |

| L-Tyr8 | sst2 | [125I]LTT-SRIF-28 | 8.14 |

| D-Tyr8 | sst2 | [125I][Tyr10]cortistatin-14 | 8.61 |

| L-Tyr8 | sst2 | [125I][Tyr10]cortistatin-14 | 8.44 |

| D-Tyr8 | sst5 | [125I]CGP 23996 | <7 |

| L-Tyr8 | sst5 | [125I]CGP 23996 | 8.5 |

| D-Tyr8 | sst1, sst3, sst4 | Various | 40- to 4500-fold lower than sst2 |

| L-Tyr8 | sst1, sst3, sst4 | Various | 40- to 4500-fold lower than sst2 |

Table 2: Functional Activity of this compound Isomers at the Human sst2 Receptor [1]

| Assay | Parameter | D-Tyr8 Isomer | L-Tyr8 Isomer |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | pEC50 | 7.73 | 7.73 |

| Emax (%) | 78 | 104 | |

| Serum Response Element (SRE)-Driven Luciferase Expression | pEC50 | 8.16 | 7.85 |

| Emax (%) | 29 | 50 | |

| [35S]GTPγS Binding | pKB (Antagonist) | 7.50 | 6.88 |

| Agonism | None Observed | None Observed | |

| Inhibition of Neurotransmission (Guinea-Pig Ileum) | pEC50 | - | 8.23 |

| Emax (%) | Devoid of Agonism | 32 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound D- and L-isomer activity. These protocols are based on the information provided in the study by Nunn et al. (2003) and supplemented with standard laboratory practices for these assays.[1]

Radioligand Binding Assays

Objective: To determine the binding affinity (pKD) of the D- and L-isomers of this compound for human somatostatin receptors.

Materials:

-

Cell lines: Chinese hamster lung fibroblast (CCL39) and Chinese hamster ovary (CHO) cells stably expressing human somatostatin receptors (hsst1-5).

-

Radioligands: [125I]LTT-SRIF-28, [125I][Tyr10]cortistatin-14, [125I]CGP 23996, and [125I][Tyr3]octreotide.

-

Test compounds: D-Tyr8 and L-Tyr8 isomers of this compound.

-

Binding buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (D- or L-isomer of this compound) and a constant amount of cell membrane preparation.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The pKD is then calculated from the IC50 value.

Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To assess the functional activity (agonism) of the this compound isomers by measuring their ability to inhibit adenylyl cyclase activity.

Materials:

-

CHO cells expressing human sst2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds: D-Tyr8 and L-Tyr8 isomers of this compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell culture medium.

Procedure:

-

Cell Seeding: Seed the CHO-hsst2 cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compounds for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plates for a defined time (e.g., 30 minutes) at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.

Serum Response Element (SRE)-Driven Luciferase Expression Assay

Objective: To measure the ability of the this compound isomers to activate signaling pathways that lead to the transcription of a reporter gene under the control of the Serum Response Element.

Materials:

-

CHO cells expressing human sst2 receptors.

-

A plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the SRE.

-

A control plasmid containing the Renilla luciferase gene for normalization.

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the CHO-hsst2 cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Cell Seeding: After transfection, seed the cells into 96-well plates.

-

Treatment: Treat the cells with increasing concentrations of the D- or L-isomer of this compound.

-

Incubation: Incubate the plates for a period sufficient to allow for gene expression (e.g., 6-24 hours).

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the test compound concentration to determine pEC50 and Emax.

[35S]GTPγS Binding Assay

Objective: To determine the ability of the this compound isomers to act as agonists or antagonists by measuring their effect on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Materials:

-

Membranes from CHO cells expressing human sst2 receptors.

-

[35S]GTPγS.

-

GDP.

-

Test compounds: D-Tyr8 and L-Tyr8 isomers of this compound.

-

Somatostatin (as a reference agonist).

-

Assay buffer (typically containing Tris-HCl, MgCl2, and NaCl).

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [35S]GTPγS and GDP.

-

Agonist Mode: To test for agonist activity, add increasing concentrations of the D- or L-isomer of this compound.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the membranes with increasing concentrations of the D- or L-isomer of this compound, followed by the addition of a fixed concentration of a known sst2 agonist (e.g., somatostatin).

-

Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: For agonist activity, determine the pEC50 and Emax. For antagonist activity, determine the pKB from the shift in the agonist concentration-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: sst2 Receptor Signaling Pathway.

Caption: Experimental Workflows.

Discussion

The data clearly demonstrate that the stereochemistry at the Tyr8 position of this compound has a profound impact on its pharmacological profile.

-

Binding Affinity: Both the D- and L-isomers exhibit high affinity for the sst2 receptor, with the D-isomer generally showing slightly higher affinity depending on the radioligand used.[1] A significant difference is observed at the sst5 receptor, where the L-isomer displays high affinity, while the D-isomer's affinity is considerably lower.[1] This suggests that the D-isomer is more selective for the sst2 receptor over the sst5 receptor.

-

Functional Activity: In functional assays, the differences between the isomers are more pronounced.

-

cAMP Accumulation: Both isomers act as full agonists in inhibiting forskolin-stimulated cAMP accumulation, with the L-isomer showing slightly higher efficacy (Emax).[1]

-

Luciferase Expression: In the SRE-driven luciferase assay, both isomers behave as partial agonists, with the L-isomer demonstrating greater efficacy than the D-isomer.[1]

-

GTPγS Binding: Interestingly, in the [35S]GTPγS binding assay, neither isomer showed any agonist activity. Instead, they acted as antagonists, with the D-isomer being more potent (higher pKB) than the L-isomer.[1]

-

Tissue-based Assay: In the guinea-pig ileum, a more physiologically relevant system, the L-isomer displayed marked agonism, while the D-isomer was devoid of agonist activity.[1]

-

Conclusion

The D-Tyr8 and L-Tyr8 isomers of this compound exhibit distinct pharmacological profiles. The D-isomer demonstrates greater selectivity for the sst2 receptor over the sst5 receptor and possesses lower intrinsic agonist activity, particularly in native tissues.[1] In contrast, the L-isomer shows high affinity for both sst2 and sst5 receptors and displays more pronounced agonist properties in several functional assays.[1]

These findings are crucial for the use of this compound as a research tool. The D-Tyr8 isomer appears to be a more reliable sst2 receptor antagonist due to its higher selectivity and lower intrinsic activity.[1] This highlights the critical importance of stereochemistry in drug design and the need for careful characterization of individual isomers to understand their true pharmacological effects. Researchers and drug development professionals should consider these differences when utilizing or developing analogs of this compound for therapeutic or investigational purposes.

References

CYN 154806: A Technical Guide to its Role in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of CYN 154806, a potent and selective antagonist for the somatostatin receptor subtype 2 (sst2). It details the compound's mechanism of action, its influence on key cell signaling pathways, and provides relevant quantitative data and experimental methodologies for its study.

Introduction to this compound

This compound is a synthetic cyclic octapeptide that has been instrumental in elucidating the physiological and pathological roles of the somatostatin sst2 receptor.[1][2] As a highly selective antagonist, it effectively blocks the binding of the endogenous ligand, somatostatin (SRIF), and its analogs to the sst2 receptor, thereby inhibiting downstream signaling cascades.[2][3] Its selectivity makes it a critical tool for differentiating the functions of sst2 from other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).[1][3]

Mechanism of Action

The primary mechanism of action for this compound is competitive antagonism at the sst2 receptor. The sst2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by somatostatin, couples to inhibitory G proteins (Gi/o). This activation triggers a cascade of intracellular events. This compound prevents the initiation of this cascade by occupying the receptor's binding site without inducing the conformational change necessary for G protein activation.[2]

However, it is important to note that under certain experimental conditions, particularly in recombinant systems, this compound can exhibit partial agonist activity.[4] For instance, studies have shown it can act as a full agonist in inhibiting forskolin-stimulated cAMP accumulation and as a partial agonist for serum response element-driven luciferase expression.[4] This highlights the need for careful interpretation of data generated using this compound.

Core Signaling Pathways Modulated by this compound

By blocking the sst2 receptor, this compound influences several critical signaling pathways.

Adenylyl Cyclase / cAMP Pathway

The canonical pathway initiated by sst2 activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[5][6] This leads to a decrease in intracellular cAMP levels. This compound antagonizes this effect, preventing somatostatin-induced reduction of cAMP. This has profound effects on cAMP-dependent protein kinase (PKA) activity and the phosphorylation of its downstream targets.[5]

Caption: sst2 receptor signaling pathway and its inhibition by this compound.

Ion Channel Modulation and Intracellular Calcium ([Ca2+]i)

The sst2 receptor, via its G protein coupling, modulates the activity of various ion channels. It typically activates certain potassium (K+) channels, leading to membrane hyperpolarization, and inhibits voltage-gated calcium channels (L-type), which reduces calcium influx.[5][7] This reduction in cytosolic free calcium is a key mechanism by which somatostatin inhibits hormone secretion and neurotransmitter release.[5][7]

This compound blocks these effects. In pituitary tumor cells, for example, pretreatment with this compound abolishes the ability of somatostatin to decrease basal [Ca2+]i and inhibit forskolin-induced Ca2+ entry.[5] Studies in cone photoreceptors have also shown that sst2 activation can mobilize intracellular Ca2+ stores via a phospholipase C (PLC) dependent pathway, an effect that would be blocked by this compound.[8]

Caption: this compound blocks sst2-mediated modulation of ion channels.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The sst2 receptor can also influence cell growth and proliferation through the MAPK/ERK pathway.[9][10] The specific effect (activation or inhibition) can be cell-type dependent. By antagonizing the sst2 receptor, this compound can prevent somatostatin-mediated effects on this crucial signaling cascade, which regulates processes like cell proliferation, differentiation, and apoptosis.[9]

Nitric Oxide (NO) / cGMP Pathway

In some tissues, such as the retina, the sst2 receptor signals through a nitric oxide (NO)/cyclic GMP (cGMP) pathway.[11] this compound has been shown to block the increase in NO production induced by somatostatin and sst2-selective agonists in these systems.[11]

Quantitative Data Summary

This compound exhibits high affinity and selectivity for the sst2 receptor across different species. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Binding Affinity of this compound at Human Recombinant Somatostatin Receptors

| Receptor Subtype | pIC50 | Selectivity vs. sst2 (fold) |

| sst2 | 8.58 | - |

| sst1 | 5.41 | ~1479 |

| sst3 | 6.07 | ~324 |

| sst4 | 5.76 | ~661 |

| sst5 | 6.48 | ~126 |

| Data sourced from MedChemExpress, Tocris Bioscience.[1][3] |

Table 2: Functional Antagonist Potency of this compound

| Assay | Cell/Tissue System | Receptor | pKB / pA2 |

| [35S]GTPγS Binding | CHO-K1 cells | Human sst2 | 7.81 |

| [35S]GTPγS Binding | CHO-K1 cells | Rat sst2(a) | 7.68 |

| [35S]GTPγS Binding | CHO-K1 cells | Rat sst2(b) | 7.96 |

| Extracellular Acidification | CHO-K1 cells | Human sst2 | 7.92 |

| Inhibition of Neurogenic Contractions | Rat Vas Deferens | Endogenous sst2 | 7.79 |

| Inhibition of Neurogenic Contractions | Guinea-pig Ileum | Endogenous sst2 | 7.49 |

| Data sourced from Feniuk W, et al. (2000).[2] |

Table 3: Agonist/Antagonist Profile in Different Functional Assays (CHO cells expressing hsst2)

| Assay | Compound Form | Activity | pEC50 / pKB | Max Effect (Emax) |

| cAMP Accumulation (Inhibition) | L-Tyr8 | Full Agonist | 7.73 | 104% |

| cAMP Accumulation (Inhibition) | D-Tyr8 | Full Agonist | 7.73 | 78% |

| Luciferase Expression (SRE) | L-Tyr8 | Partial Agonist | 7.85 | 50% |

| Luciferase Expression (SRE) | D-Tyr8 | Partial Agonist | 8.16 | 29% |

| [35S]GTPγS Binding | L-Tyr8 | Antagonist | 6.88 | No agonism |

| [35S]GTPγS Binding | D-Tyr8 | Antagonist | 7.50 | No agonism |

| Data sourced from Nunn C, et al. (2003).[4] |

Detailed Experimental Protocols

The characterization of this compound has relied on several key in vitro assays.

Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor.

-

Objective: To determine the binding affinity (IC50) of this compound for somatostatin receptors.

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human recombinant sst2 receptors (or other subtypes).[2]

-

Radioligand: [125I]-[Tyr11]-SRIF.[2]

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 0.2% BSA, and protease inhibitors).

-

Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM).

-

Glass fiber filters and a cell harvester.

-

Gamma counter.

-

-

Procedure:

-

Incubate cell membranes (10-20 µg protein) with a fixed concentration of [125I]-[Tyr11]-SRIF.

-

Add increasing concentrations of this compound to competition tubes.

-

Incubate at 25°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

-

Objective: To assess the antagonist properties of this compound by measuring its ability to block agonist-induced G protein activation.[2]

-

Materials:

-

Cell membranes expressing sst2 receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist (e.g., somatostatin-14).

-

Antagonist (this compound).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 1 µM GDP, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with various concentrations of this compound for 15-30 minutes.

-

Add a fixed, sub-maximal concentration of the agonist (somatostatin).

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure bound [35S]GTPγS by liquid scintillation counting.

-

Data are analyzed using Schild regression to determine the pKB value for the antagonist.

-

Caption: Experimental workflow for a [35S]GTPγS functional antagonist assay.

Intracellular Calcium Measurement

This assay measures changes in cytosolic calcium concentration in live cells.

-

Objective: To determine if this compound can block agonist-induced changes in [Ca2+]i.[5]

-

Materials:

-

Live cells expressing sst2 receptors (e.g., GC pituitary tumor cells).[5]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Physiological salt solution.

-

Agonist (somatostatin) and Antagonist (this compound).

-

Fluorescence imaging system or fluorimeter.

-

-

Procedure:

-

Load cells with Fura-2 AM dye.

-

Wash cells to remove extracellular dye.

-

Place cells on the stage of a fluorescence microscope.

-

Establish a baseline fluorescence recording.

-

Pre-treat cells with this compound for a defined period (e.g., 30 minutes).[5]

-

Apply the agonist (somatostatin) and continue recording fluorescence changes.

-

The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340/380 nm for Fura-2) is calculated to determine the intracellular calcium concentration.

-

Compare the agonist response in the presence and absence of this compound.

-

Conclusion

This compound is a cornerstone pharmacological tool for investigating sst2 receptor function. Its high potency and selectivity allow for the precise dissection of sst2-mediated signaling pathways, including the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of MAPK activity. While its potential for partial agonism requires consideration, it remains an invaluable antagonist for studying the diverse roles of somatostatin in health and disease, from neurobiology to endocrinology and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 4. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STIM1 activation of adenylyl cyclase 6 connects Ca2+ and cAMP signaling during melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of somatostatin on intracellular calcium concentration in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Effect of Somatostatin-14 on L-Type Voltage-Gated Calcium Channels in Cultured Cone Photoreceptors Requires Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CYN 154806: A Technical Guide for Studying Somatostatin Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYN 154806 is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). This cyclic octapeptide has become an invaluable tool for researchers investigating the physiological and pathological roles of the sst2 receptor. Its high affinity and selectivity allow for precise interrogation of sst2-mediated signaling pathways, making it a cornerstone in studies ranging from neuroscience to oncology. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates. The paradoxical agonist activity observed in some experimental systems will also be discussed, providing a nuanced understanding of this complex pharmacological tool.

Pharmacological Profile of this compound

This compound is a synthetic cyclic octapeptide with the sequence Ac-4NO2-Phe-c(DCys-Tyr-DTrp-Lys-Thr-Cys)-DTyr-NH2. It is a potent and selective competitive antagonist of the sst2 receptor, exhibiting significantly lower affinity for other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5)[1][2][3][4]. The selectivity for the sst2 receptor makes it a precise tool for isolating and studying the functions of this specific receptor subtype.

Interestingly, while primarily classified as an antagonist, this compound has been shown to exhibit partial or even full agonist activity in certain experimental contexts, particularly the L-Tyr8 stereoisomer. This dual functionality is assay-dependent and highlights the complexity of its interaction with the sst2 receptor[5]. For instance, in assays measuring the inhibition of forskolin-stimulated cAMP accumulation, both L- and D-Tyr8 forms of this compound can act as full agonists[5]. However, in [35S]GTPγS binding assays, they behave as silent antagonists[5]. This highlights the importance of selecting the appropriate assay to study the specific aspects of sst2 receptor function.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound and its stereoisomers for human somatostatin receptors.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

| Receptor Subtype | pIC50 | pK D |

| sst1 | 5.41[1][2][3] | - |

| sst2 | 8.58[1][2][3] | 8.14 - 8.89[5] |

| sst3 | 6.07[1][2][3] | - |

| sst4 | 5.76[1][2][3] | - |

| sst5 | 6.48[1][2][3] | High affinity, especially for L-Tyr8 form[5] |

Table 2: Functional Activity of this compound Stereoisomers at the Human sst2 Receptor

| Assay | L-Tyr8 this compound | D-Tyr8 this compound |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | pEC50 = 7.73, Emax = 104% (Full Agonist)[5] | pEC50 = 7.73, Emax = 78% (Full Agonist)[5] |

| Serum Response Element-Driven Luciferase Expression | pEC50 = 7.85, Emax = 50% (Partial Agonist)[5] | pEC50 = 8.16, Emax = 29% (Partial Agonist)[5] |

| [35S]GTPγS Binding | pKB = 6.88 (Silent Antagonist)[5] | pKB = 7.50 (Silent Antagonist)[5] |

| SRIF-induced Inhibition of Neurotransmission (guinea-pig ileum) | pEC50 = 8.23, Emax = 32% (Agonist)[5] | Devoid of agonism[5] |

Signaling Pathways

The sst2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand somatostatin, the sst2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases and the modulation of ion channels. This compound, as an antagonist, blocks these effects of somatostatin. However, as noted, it can also display agonist properties in certain pathways.

Caption: sst2 receptor signaling pathway modulation by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the sst2 receptor using a radiolabeled somatostatin analog.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human sst2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Increasing concentrations of unlabeled this compound (typically from 10^-11 to 10^-5 M).

-

A fixed concentration of radioligand (e.g., [125I]-Somatostatin-14 or [125I]-[Tyr11]-SRIF, at a concentration close to its Kd).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

Incubate at room temperature for 60-90 minutes.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]

- 4. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Somatostatin System: A Technical Guide to the Preclinical Research Applications of CYN 154806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of CYN 154806, a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). This compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the sst2 receptor, a key player in endocrine regulation, neurotransmission, and cancer biology. This document outlines its pharmacological profile, details key experimental methodologies for its use, and visualizes its impact on cellular signaling pathways.

Core Pharmacological Profile

This compound is a cyclic octapeptide that demonstrates high affinity and selectivity for the human sst2 receptor. Its antagonistic properties make it an invaluable molecular probe for dissecting sst2-mediated biological processes.

Quantitative Pharmacological Data

The selectivity of this compound for the sst2 receptor over other somatostatin receptor subtypes is a key feature of its utility in research. The following tables summarize the binding affinities and functional antagonist potencies of this compound across various experimental systems.

| Receptor Subtype | Binding Affinity (pIC50) | Reference(s) |

| Human sst1 | 5.41 | [1] |

| Human sst2 | 8.58 | [1] |

| Human sst3 | 6.07 | [1] |

| Human sst4 | 5.76 | [1] |

| Human sst5 | 6.48 | [1] |

Table 1: Binding affinities of this compound for human recombinant somatostatin receptor subtypes. The pIC50 value is the negative logarithm of the molar concentration of the antagonist that inhibits 50% of the specific binding of a radioligand.

| Functional Assay | Cell Line | Antagonist Potency (pKB) | Reference(s) |

| Inhibition of SRIF-induced Extracellular Acidification | CHO-K1 cells expressing human sst2 | 7.92 | [1] |

| Blockade of SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing human sst2 | 7.81 | [1] |

| Blockade of SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing rat sst2(a) | 7.68 | [1] |

| Blockade of SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing rat sst2(b) | 7.96 | [1] |

Table 2: Functional antagonist potency of this compound in various in vitro assays. The pKB value is the negative logarithm of the equilibrium dissociation constant of an antagonist, providing a measure of its potency.

Key Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments utilizing this compound to probe sst2 receptor function.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the sst2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the sst2 receptor (e.g., CHO-K1 cells)

-

Radioligand (e.g., [125I]-[Tyr11]-Somatostatin-14)

-

This compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, competitor (this compound or unlabeled somatostatin for non-specific binding), and membrane preparation.

-

Initiate the binding reaction by adding the radioligand at a final concentration close to its Kd.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 of this compound, which can then be used to calculate the Ki (inhibitory constant).

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the sst2 receptor and the ability of this compound to antagonize this activation.

Materials:

-

Membrane preparations from cells expressing the sst2 receptor

-

[35S]-GTPγS

-

GDP

-

Somatostatin (SRIF) or a selective sst2 agonist

-

This compound

-